molecular formula C29F20O B14715901 2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one CAS No. 15070-92-5

2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one

Cat. No.: B14715901
CAS No.: 15070-92-5
M. Wt: 744.3 g/mol
InChI Key: SHTNQHOZUYPPCG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one is a highly fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of four pentafluorophenyl groups attached to a cyclopentadienone core, making it a valuable reagent in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one typically involves the reaction of pentafluorophenyl-substituted precursors under controlled conditions. One common method includes the cyclization of pentafluorophenyl-substituted dienes in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The highly electronegative pentafluorophenyl groups can influence the electronic properties of the compound, making it a potent reagent in electrophilic and nucleophilic reactions. The pathways involved often include the formation of reactive intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one stands out due to its high degree of fluorination, which imparts unique electronic and steric properties. These properties make it particularly valuable in applications requiring high reactivity and selectivity .

Properties

CAS No.

15070-92-5

Molecular Formula

C29F20O

Molecular Weight

744.3 g/mol

IUPAC Name

2,3,4,5-tetrakis(2,3,4,5,6-pentafluorophenyl)cyclopenta-2,4-dien-1-one

InChI

InChI=1S/C29F20O/c30-9-5(10(31)18(39)25(46)17(9)38)1-2(6-11(32)19(40)26(47)20(41)12(6)33)4(8-15(36)23(44)28(49)24(45)16(8)37)29(50)3(1)7-13(34)21(42)27(48)22(43)14(7)35

InChI Key

SHTNQHOZUYPPCG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=C1C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F

Origin of Product

United States

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